Cas no 213682-55-4 ((2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol)
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Benzothiazoleethanol,a-methyl-, (aS)-
- 2-Benzothiazoleethanol,alpha-methyl-,(alphaS)-(9CI)
- (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol
- EN300-1853167
- 213682-55-4
-
- Inchi: 1S/C10H11NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5,7,12H,6H2,1H3/t7-/m0/s1
- InChI Key: KYXMLFYNJMFUPZ-ZETCQYMHSA-N
- SMILES: S1C2C=CC=CC=2N=C1C[C@H](C)O
Computed Properties
- Exact Mass: 193.05613515g/mol
- Monoisotopic Mass: 193.05613515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 61.4Ų
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1853167-0.05g |
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol |
213682-55-4 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1853167-0.1g |
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol |
213682-55-4 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1853167-0.25g |
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol |
213682-55-4 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1853167-0.5g |
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol |
213682-55-4 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1853167-1.0g |
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol |
213682-55-4 | 1g |
$1801.0 | 2023-06-02 | ||
| Enamine | EN300-1853167-2.5g |
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol |
213682-55-4 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1853167-5.0g |
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol |
213682-55-4 | 5g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1853167-10.0g |
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol |
213682-55-4 | 10g |
$7742.0 | 2023-06-02 | ||
| Enamine | EN300-1853167-1g |
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol |
213682-55-4 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1853167-5g |
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol |
213682-55-4 | 5g |
$1614.0 | 2023-09-18 |
(2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol
Compound Introduction: (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol (CAS No. 213682-55-4)
CAS No. 213682-55-4 refers to a specific organic compound with the chemical name (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol. This compound belongs to the class of heterocyclic alcohols, featuring a benzothiazole moiety linked to a propan-2-ol backbone. The stereochemical configuration at the chiral center (indicated by the (2S) designation) is a critical aspect of its molecular properties and potential biological activities. The presence of the benzothiazole ring system is particularly significant, as it is a common pharmacophore in medicinal chemistry, known for its role in various biological processes and therapeutic applications.
The structural features of (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol make it a compound of interest in pharmaceutical research. The benzothiazole core is well-documented for its antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets such as enzymes and receptors has been extensively studied in drug discovery efforts. The alcohol functional group at the end of the propan-2-ol chain introduces additional reactivity, allowing for further derivatization and modification to enhance specific biological activities.
In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry at the (2S) position in (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol is particularly relevant in this context. Studies have shown that the absolute configuration of stereocenters can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules. This compound exemplifies how precise stereochemical control can lead to more effective therapeutic agents.
Current research in the field of heterocyclic chemistry has highlighted the importance of benzothiazole derivatives in addressing various diseases. For instance, recent publications have demonstrated the potential of benzothiazole-based compounds as inhibitors of kinases and other enzymes involved in cancer progression. The structural motif present in (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol aligns with this trend, suggesting that it may exhibit similar inhibitory effects. Further investigation into its biological activity could uncover novel therapeutic applications.
The synthesis of (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol involves multi-step organic reactions that require careful optimization to achieve high enantioselectivity. The stereochemical integrity at the chiral center is often achieved through asymmetric synthesis techniques such as chiral auxiliary-assisted methods or transition metal-catalyzed reactions. These synthetic approaches are critical in ensuring that the final product retains its desired properties for downstream applications.
The compound's solubility and stability are also important considerations in its potential use as a pharmaceutical intermediate or active ingredient. Solubility plays a crucial role in drug formulation, determining how well the compound can be absorbed and distributed within the body. Stability under various storage conditions ensures that the compound remains effective over time. These physicochemical properties are often optimized during drug development to enhance bioavailability and shelf life.
Evaluation of (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol involves both in vitro and in vivo studies to assess its biological activity and safety profile. In vitro assays can provide rapid screening for potential interactions with biological targets, while animal models offer insights into its pharmacokinetic behavior and toxicity. These studies are essential steps before moving into clinical trials with human subjects.
The role of computational chemistry in analyzing compounds like (2S)-1-(1,3-benzothiazol-2-yl)propan-2-ol cannot be overstated. Molecular modeling techniques allow researchers to predict how a molecule will behave in different environments without conducting extensive experimental trials. This approach can save time and resources while providing valuable insights into binding interactions and metabolic pathways.
Future directions for research on this compound may include exploring its potential as a lead molecule for drug development or investigating its mechanism of action at a molecular level. Advances in high-throughput screening technologies could accelerate the discovery process by enabling rapid testing against large libraries of compounds.
In conclusion,(2S)-1-(1,3-benzothiazol-2-ylophan-propanalcohol (CAS No 213685254) represents an intriguing compound with significant potential in pharmaceutical applications due to its unique structural features including stereochemistry at chiral center,benzothazole ring system,and alcohol functional group . Its synthesis,bioactivity,and physicochemical properties continue being studied extensively which may lead novel therapeutic interventions .
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